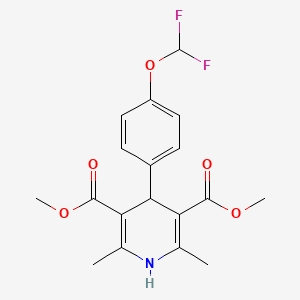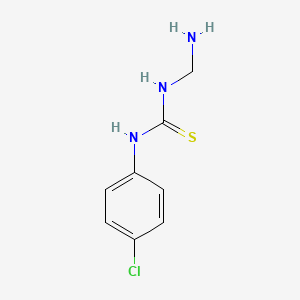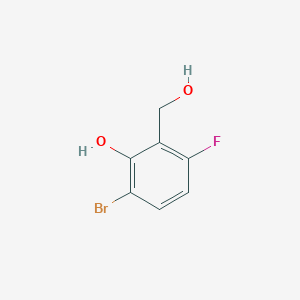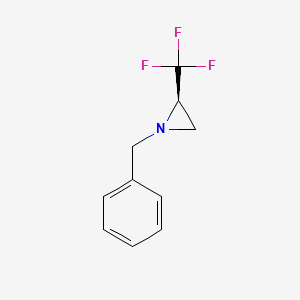
(R)-1-Benzyl-2-(trifluoromethyl)aziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-Benzyl-2-(trifluoromethyl)aziridine is a chiral aziridine compound characterized by the presence of a trifluoromethyl group and a benzyl group attached to the aziridine ring. Aziridines are three-membered nitrogen-containing heterocycles that are structurally similar to epoxides but with a nitrogen atom replacing the oxygen atom. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Benzyl-2-(trifluoromethyl)aziridine can be achieved through several methods. One common approach involves the reaction of optically pure (S)-3,3,3-trifluoropropene oxide with benzylamine. This reaction proceeds with high yield and enantiomeric excess, resulting in the formation of the desired aziridine compound . Another method involves the use of trifluoromethyl diazomethane as a reagent for aziridination through the aza-Darzens reaction .
Industrial Production Methods
Industrial production of ®-1-Benzyl-2-(trifluoromethyl)aziridine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
®-1-Benzyl-2-(trifluoromethyl)aziridine undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of 1,2-disubstituted chiral building blocks.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, often facilitated by transition metal catalysts.
Substitution Reactions: Substitution reactions involving the trifluoromethyl group can be carried out using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, nucleophiles, and oxidizing or reducing agents. Reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and may require specific temperatures and pressures to achieve optimal results.
Major Products Formed
The major products formed from these reactions include various chiral intermediates and derivatives that can be further utilized in the synthesis of complex molecules and pharmaceuticals.
Aplicaciones Científicas De Investigación
®-1-Benzyl-2-(trifluoromethyl)aziridine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of ®-1-Benzyl-2-(trifluoromethyl)aziridine involves the activation of the aziridine ring by electron-withdrawing substituents, such as the trifluoromethyl group. This activation facilitates nucleophilic ring opening reactions, leading to the formation of reactive intermediates that can interact with molecular targets . The compound’s unique structure allows it to engage in specific interactions with enzymes and proteins, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
1-Benzyl-2-(trifluoromethyl)aziridine: Similar in structure but lacks the chiral center.
Trifluoromethylated Azetidines: Four-membered ring analogs with similar chemical properties.
Trifluoromethylated Epoxides: Oxygen-containing analogs with different reactivity profiles.
Uniqueness
®-1-Benzyl-2-(trifluoromethyl)aziridine is unique due to its chiral nature and the presence of both a trifluoromethyl group and a benzyl group. These features confer distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C10H10F3N |
|---|---|
Peso molecular |
201.19 g/mol |
Nombre IUPAC |
(2R)-1-benzyl-2-(trifluoromethyl)aziridine |
InChI |
InChI=1S/C10H10F3N/c11-10(12,13)9-7-14(9)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2/t9-,14?/m1/s1 |
Clave InChI |
FXTYNGNFIMWUGV-UCWRFOARSA-N |
SMILES isomérico |
C1[C@@H](N1CC2=CC=CC=C2)C(F)(F)F |
SMILES canónico |
C1C(N1CC2=CC=CC=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


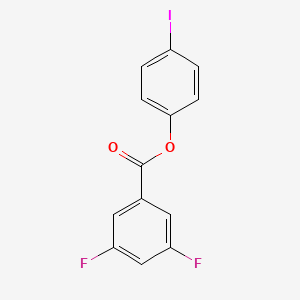
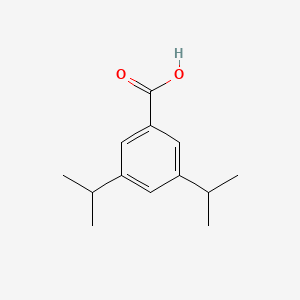


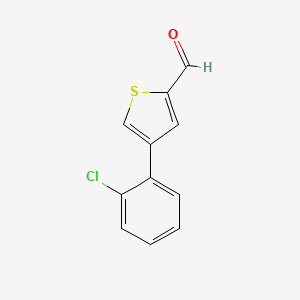
![(3R)-3-Benzyl-7a-(difluoromethyl)tetrahydropyrrolo[2,1-b]oxa-zol-5(6H)-one](/img/structure/B12835163.png)
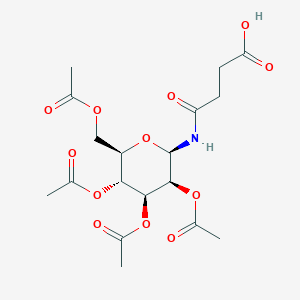
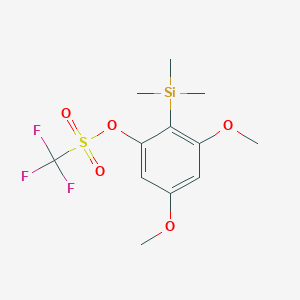

![(2,5-dioxopyrrolidin-1-yl) 6-[(2Z)-3,3-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanoate;chloride](/img/structure/B12835188.png)
